molecular formula C18H14N2O4 B1245925 Perspicamide B

Perspicamide B

Cat. No. B1245925
M. Wt: 322.3 g/mol
InChI Key: KWKWBUHGGDKPDV-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perspicamide B is a natural product found in Botrylloides perspicuus with data available.

Scientific Research Applications

Antileishmanial Activity

Perspicamide B, a compound derived from marine sources, has been investigated for its potential antileishmanial properties. Research demonstrates that analogues of perspicamide A, closely related to perspicamide B, show potent activity against Leishmania donovani, a parasite responsible for the disease leishmaniasis. These analogues exhibit improved efficacy and selectivity compared to standard drugs like Miltefosine (Pandey et al., 2013).

Discovery and Isolation

Perspicamides, including perspicamide B, were first isolated from the Australian ascidian Botrylloides perspicuum. These novel quinoline-2-carboxylic acid derivatives were extracted and identified through extensive analysis, highlighting their unique chemical structures and potential for diverse biological applications (McKay et al., 2005).

Potential in Drug Discovery

While not directly addressing perspicamide B, studies in the field of drug discovery, such as those exploring the ethics of experimental pain in animals and the development of pharmacometabolomics, provide a broader context for understanding the potential applications of novel compounds like perspicamide B. These studies emphasize the importance of ethical considerations in drug research and the role of advanced techniques in understanding drug effects and interactions (Zimmermann, 1983); (Kaddurah-Daouk & Weinshilboum, 2015).

Therapeutic Potential and Pharmacology

Research in pharmacology and drug discovery, though not specific to perspicamide B, outlines the processes and methodologies that could be applicable to studying its potential therapeutic uses. For example, studies on memory pharmacology and systems pharmacology offer insights into how drugs interact with biological systems, which could be relevant for understanding the mechanisms of action of perspicamide B (Squire & Davis, 1981); (Bai et al., 2021).

properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

8-hydroxy-N-[(Z)-2-(4-hydroxyphenyl)ethenyl]-4-oxo-1H-quinoline-2-carboxamide

InChI

InChI=1S/C18H14N2O4/c21-12-6-4-11(5-7-12)8-9-19-18(24)14-10-16(23)13-2-1-3-15(22)17(13)20-14/h1-10,21-22H,(H,19,24)(H,20,23)/b9-8-

InChI Key

KWKWBUHGGDKPDV-HJWRWDBZSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)N/C=C\C3=CC=C(C=C3)O

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)NC=CC3=CC=C(C=C3)O

synonyms

perspicamide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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